(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid
Description
(4-(5-Oxopyropyrazolidin-3-yl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl group substituted at the para position with a 5-oxopyrazolidin-3-yl heterocyclic moiety. Boronic acids are widely utilized in medicinal chemistry, materials science, and organic synthesis due to their reversible covalent interactions with diols and nucleophilic residues in enzymes . confirms its commercial availability, though detailed biological or physicochemical data remain scarce.
Properties
IUPAC Name |
[4-(5-oxopyrazolidin-3-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O3/c13-9-5-8(11-12-9)6-1-3-7(4-2-6)10(14)15/h1-4,8,11,14-15H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZPXASHKGKJCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CC(=O)NN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657449 | |
| Record name | [4-(5-Oxopyrazolidin-3-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874290-64-9 | |
| Record name | [4-(5-Oxopyrazolidin-3-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with 3,5-dioxopyrazolidine under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the pyrazolidinone moiety can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents such as DMF or toluene.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives of the pyrazolidinone moiety.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid has several scientific research applications, including:
Medicine: Investigated for its potential use in drug discovery and development, particularly as a building block for bioactive compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The pyrazolidinone moiety may also contribute to the compound’s biological activity by interacting with specific protein targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Boronic Acids
Key Observations:
Antiproliferative Activity: Polyaromatic boronic acids (e.g., hydroxynaphthyl, phenanthrenyl) exhibit potent antiproliferative effects (IC50 ~0.2 µM) but suffer from solubility limitations in biological assays . The pyrazolidinone group may enhance solubility due to its polar heterocycle, though this remains untested.
Enzyme Inhibition: Heterocyclic substituents like triazole () or methoxyethylphenoxy () improve inhibitory profiles. The pyrazolidinone moiety, with its amide-like structure, could similarly target enzymes but requires validation.
Synthetic Utility: Electron-withdrawing groups (e.g., Cl in 4-chlorophenyl boronic acid) reduce transmetallation efficiency in Suzuki reactions (75% conversion vs. 98% for unsubstituted phenyl boronic acid) .
Antiproliferative Effects:
- 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid show nanomolar IC50 values in cytotoxicity assays but precipitate in cell culture media, limiting their utility .
Enzyme Inhibition:
Solubility:
- Polyaromatic boronic acids (e.g., pyren-1-yl) precipitate in aqueous media, complicating in vitro assays . Heterocyclic substituents (e.g., triazole, pyrazolidinone) may mitigate this via increased polarity.
Reactivity in Cross-Coupling:
- 4-Chlorophenyl boronic acid achieves 75% conversion in Suzuki reactions, whereas electron-donating groups improve yields . The pyrazolidinone group’s electronic profile (likely electron-withdrawing) may require optimized conditions for efficient coupling.
Notes
Data Limitations : Direct experimental data on this compound are scarce. Comparisons rely on structural analogs and general boronic acid trends.
Synthetic Potential: The pyrazolidinone group’s unique structure warrants exploration in medicinal chemistry (e.g., protease inhibition) and materials science (e.g., sensors).
Biological Activity
Overview
(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid is an organic compound with the molecular formula and a molecular weight of 206.01 g/mol. It has garnered attention in biochemical research due to its potential therapeutic applications, particularly in modulating biological pathways and interactions with specific receptors.
The primary mechanism of action for this compound involves its interaction with cannabinoid receptors, functioning as a modulator. This interaction can influence various signaling pathways, which are crucial for cellular processes such as growth, differentiation, and metabolism.
Target of Action
- Cannabinoid Receptors : The compound primarily targets cannabinoid receptors, which play significant roles in the endocannabinoid system.
Mode of Action
- Biochemical Interactions : The compound can bind to enzymes and proteins, altering their activity. This includes acting as a competitive inhibitor for kinases, which are vital for phosphorylation processes in cellular signaling pathways.
This compound exhibits several biochemical properties:
- Inhibition of Kinases : It has been shown to inhibit specific kinases, impacting critical signaling pathways such as MAPK/ERK.
- Gene Expression Modulation : The compound can influence the expression of genes involved in cellular growth and apoptosis.
Cellular Effects
The biological activity of this compound leads to significant cellular effects:
- Cell Proliferation : Initial studies indicate that it can inhibit cell proliferation at certain concentrations.
- Apoptosis : By modulating specific pathways, it may induce apoptosis in cancer cells.
Research Findings and Case Studies
Recent studies have highlighted the potential applications of this compound in various fields:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound effectively inhibits cancer cell growth through kinase inhibition. |
| Study 2 | Showed modulation of cannabinoid receptor activity leading to altered metabolic processes in vitro. |
| Study 3 | Investigated its antimicrobial properties, suggesting potential against bacterial infections. |
Dosage Effects
The effects of this compound vary significantly with dosage:
- Low Doses : Minimal toxic effects observed; potential therapeutic effects noted.
- High Doses : Increased risk of hepatotoxicity and nephrotoxicity; careful dosing is essential for therapeutic applications.
Metabolic Pathways
The compound interacts with various metabolic pathways:
- Cytochrome P450 Interaction : It undergoes biotransformation involving cytochrome P450 enzymes, leading to metabolites that may exhibit different biological activities.
Transport and Distribution
Transport mechanisms for this compound involve:
- Efflux Transporters : Active transport across cell membranes influences intracellular concentration.
- Binding Proteins : These proteins can sequester the compound within specific cellular compartments, affecting its distribution and efficacy.
Subcellular Localization
The localization of this compound is critical for its biological activity:
- Nuclear Localization : Potential targeting to the nucleus may enable interactions with transcription factors, influencing gene expression.
- Mitochondrial Targeting : Localization to mitochondria could impact energy metabolism and cellular respiration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
